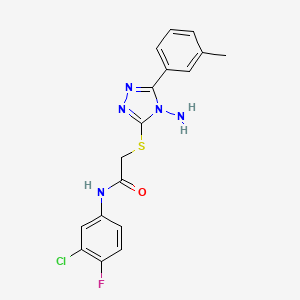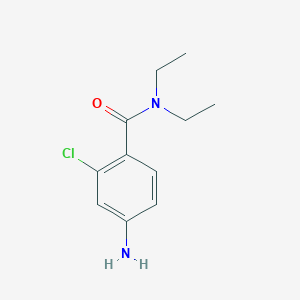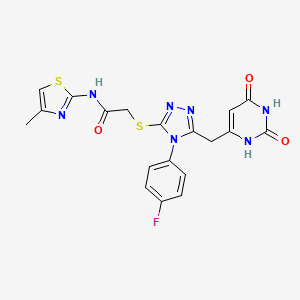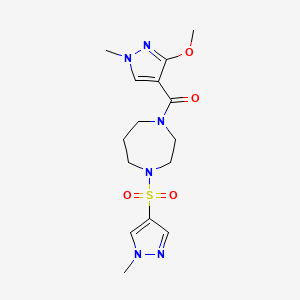![molecular formula C21H19ClN6O2 B2917133 4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide CAS No. 899971-50-7](/img/structure/B2917133.png)
4-(7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)-N-(pyridin-2-ylmethyl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It’s part of a class of compounds that have been studied for their potential anticancer activity . The compound contains a 4-oxo-pyridazinone moiety .
Synthesis Analysis
The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the bioisosteric modification of the triazolophthalazine ring system . A set of sixteen triazoloquinazoline derivatives were designed, synthesized, and investigated for their anticancer activity .Molecular Structure Analysis
The molecular structure of this compound includes a [1,2,4]triazolo[4,3-a]pyrazine core, a 4-chlorophenyl group, and a pyridin-2-ylmethyl butanamide group .Wissenschaftliche Forschungsanwendungen
Heterocyclic Chemistry and Drug Design
Research on heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines, has been pivotal in medicinal chemistry, focusing on the synthesis of novel compounds with potential therapeutic applications. For example, studies have synthesized novel [1,2,4]triazolo[1,5-c]pyrimidines and related derivatives, exploring their antimicrobial activities. These compounds were obtained through reactions involving specific reagents, highlighting the versatility of heterocyclic chemistry in drug design and discovery (El-Agrody et al., 2001).
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing heterocyclic compounds to evaluate their antimicrobial and antifungal properties. For instance, novel polyheterocyclic compounds containing a fused 1,2,4-triazine moiety demonstrated significant antifungal activity, underscoring the potential of these compounds in addressing fungal infections (Ibrahim et al., 2008).
Molecular Docking and In Vitro Screening
The application of molecular docking studies in the development of heterocyclic compounds has facilitated the identification of compounds with potential biological activities. For instance, newly synthesized triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives have been subjected to molecular docking screenings towards specific target proteins, revealing their potential as antimicrobial and antioxidant agents (Flefel et al., 2018).
Synthesis Techniques and Chemical Reactions
Research has also explored the synthesis techniques and chemical reactions of heterocyclic compounds, including [1,2,4]triazolo[4,3-a]pyrazines. For example, the facile synthesis and heteroannulation techniques have led to the development of pyrido[2,3-d]pyrimidine and related heterocyclic systems, illustrating the methodological advancements in heterocyclic synthesis (Mahmoud et al., 2009).
Wirkmechanismus
Target of Action
The primary target of this compound is DNA and c-Met kinase . DNA intercalation is a common mechanism of action for many anticancer agents, where the compound inserts itself between the base pairs of the DNA helix, disrupting its structure and function. The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration.
Mode of Action
This compound potently intercalates DNA, disrupting its structure and function . It also exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa, and possesses superior c-Met kinase inhibition ability at the nanomolar level .
Biochemical Pathways
The compound’s interaction with DNA and c-Met kinase affects multiple biochemical pathways. By intercalating DNA, it disrupts the normal function of the DNA, leading to cell cycle arrest and apoptosis. By inhibiting c-Met kinase, it disrupts the downstream signaling pathways that regulate cellular growth and survival .
Result of Action
The compound’s interaction with DNA and c-Met kinase leads to cell cycle arrest and apoptosis, resulting in the inhibition of tumor growth . It exhibits excellent anti-tumor activity against various cancer cell lines .
Zukünftige Richtungen
The compound and its derivatives have potential as anticancer agents . Future research could focus on optimizing the structure of these compounds to increase their potency and selectivity. Additionally, further studies could investigate the detailed mechanism of action and potential side effects of these compounds .
Eigenschaften
IUPAC Name |
4-[7-(4-chlorophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]-N-(pyridin-2-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN6O2/c22-15-7-9-17(10-8-15)27-12-13-28-18(25-26-20(28)21(27)30)5-3-6-19(29)24-14-16-4-1-2-11-23-16/h1-2,4,7-13H,3,5-6,14H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYGRLUYPJYBYNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCCC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-methylbenzyl)-2-(8-morpholino-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2917051.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917052.png)
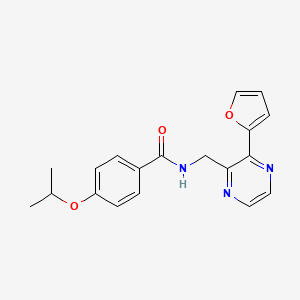
![4-ethoxy-N-[4-[4-[(4-ethoxybenzoyl)amino]-3-methoxyphenyl]-2-methoxyphenyl]benzamide](/img/structure/B2917056.png)
![2-[(2-oxotetrahydrofuran-3-yl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2917057.png)
![1-(tert-butyl)-4-(1-(1-phenylethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2917059.png)

![5-(furan-2-yl)-N-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2917062.png)
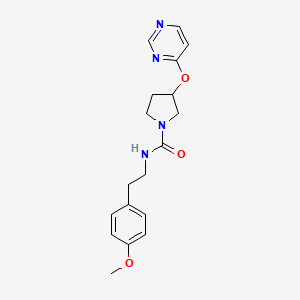
![Propan-2-yl 2-amino-5-[(2-methoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B2917065.png)
